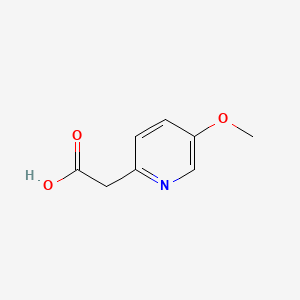

2-(5-甲氧基吡啶-2-基)乙酸

货号 B581653

CAS 编号:

1214332-39-4

分子量: 167.164

InChI 键: LGEKFLLRSSKDBY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-(5-Methoxypyridin-2-yl)acetic acid (2-MPA) is a pyridin-2-yl acetic acid derivative that has been used in scientific research and experiments for a variety of purposes. 2-MPA is a versatile compound that can be used in a range of applications, including biochemical and physiological studies, chemical synthesis, and drug design.

科学研究应用

1. Use as a Thymidine Mimic in Watson–Crick Base Pairs

- Application : This compound has been evaluated as a cationic thymidine mimic in the A-T base pair .

- Results : The study was aimed at the development of nucleic acid base pair analogues that use new modes of molecular recognition. The results or outcomes were not specified in the source .

2. Synthesis of Novel 2-(Pyridin-2-yl) Compounds

- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) compounds .

- Method : A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate in MeOH was added to palladium on carbon and the reaction mixture was subjected to an atmosphere of hydrogen for 24 h .

- Results : The results or outcomes were not specified in the source .

3. Use in the Synthesis of Anti-Fibrosis Drugs

- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been studied for their anti-fibrosis activity .

- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

属性

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKFLLRSSKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxypyridin-2-yl)acetic acid | |

Synthesis routes and methods

Procedure details

The crude tert-butyl cyano(5-methoxypyridin-2-yl)acetate (3.46 g) was suspended in a mixture of 45 mL of water and 45 mL of concentrated HCl. The mixture was heated at 60° C. for 1 hour and at reflux overnight. The reaction was cooled and the water was removed under vacuum. The oily solid residue was redissolved in a minimal amount of water (˜50-70 mL) and 2N NaOH was added to adjust the pH to approximately 14. The solution was washed with diethyl ether and was reacidified to pH 4 with 2N HCl and concentrated to dryness to give a white solid. This solid was triturated in hot THF (3×) and the combined supernatants were cooled in an icebath to initiate crystallization. After 20 minutes, the solid was collected by filtration washing with heptanes to give (5-methoxypyridin-2-yl)acetic acid (1.25 g). A second crop of product precipitated from the filtrate (0.39 g). The filtrate was concentrated, and the material was triturated with hot ethyl acetate and heptanes to provide a third crop of product as a brown solid (0.11 g of lower purity). The total yield of SM-1aa was 1.75 g (98%). MS (ES+) 168.1 (M+H)+. 1H NMR (DMSO-d6) δ 3.66 (s, 2H), 3.81 (s, 3H), 7.27 (d, 1H), 7.33-7.36 (m, 1H), 8.18 (d, 1H).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)